- Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateChemMedChem, 2013, 8(5), 779-799,
Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

96740-92-0 structure
Produktname:2-Fluoro-4-hydroxybenzenemethanol
2-Fluoro-4-hydroxybenzenemethanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-4-hydroxybenzenemethanol
- BENZENEMETHANOL,2-FLUORO-4-HYDROXY-
- 2-fluoro-4-hydroxybenzoic acid methyl ester
- 2-fluoro-4-hydroxybenzyl alcohol
- 2-fluoro-4-hyroxybenzoic acid methyl ester
- methyl 2-fluoro-4-hydroxy-benzoate
- IXBHZARBEOBOTB-UHFFFAOYSA-N
- Benzenemethanol, 2-fluoro-4-hydroxy-
- ST24042162
- Y4866
- 2-Fluoro-4-hydroxybenzenemethanol (ACI)
- MFCD06797932
- 96740-92-0
- AKOS006286505
- DA-40007
- CS-0097973
- SCHEMBL2898583
- AS-33255
- J-512472
-
- MDL: MFCD06797932
- Inchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
- InChI-Schlüssel: IXBHZARBEOBOTB-UHFFFAOYSA-N
- Lächelt: FC1C(CO)=CC=C(O)C=1
Berechnete Eigenschaften
- Genaue Masse: 142.04300
- Monoisotopenmasse: 142.04300762g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 108
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 40.5
- XLogP3: 0.8
Experimentelle Eigenschaften
- PSA: 40.46000
- LogP: 1.02360
2-Fluoro-4-hydroxybenzenemethanol Sicherheitsinformationen
2-Fluoro-4-hydroxybenzenemethanol Zolldaten
- HS-CODE:2908199090
- Zolldaten:
China Zollkodex:
2908199090Übersicht:
HS:290899090 Derivate von anderen Phenolen und phenolischen Alkoholen, die nur Halogensubstituenten und deren Salze enthalten MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS: 290899090. Derivate von Polyphenolen oder Phenolalkoholen, die nur Halogensubstituenten und deren Salze enthalten. MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:Keine.MFN-Tarif:5.5%. Allgemeintarif:30.0%
2-Fluoro-4-hydroxybenzenemethanol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA839-200mg |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 95+% | 200mg |
245.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168613-100mg |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 97% | 100mg |
¥115.00 | 2024-04-23 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27902-25g |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 97% | 25g |
9079.00 | 2021-07-09 | |
Chemenu | CM256022-1g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 1g |
$102 | 2022-06-09 | |
Alichem | A014001379-250mg |
2-Fluoro-4-hydroxybenzyl alcohol |
96740-92-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Alichem | A014001379-500mg |
2-Fluoro-4-hydroxybenzyl alcohol |
96740-92-0 | 97% | 500mg |
$839.45 | 2023-08-31 | |
Ambeed | A142638-5g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 5g |
$299.0 | 2025-02-26 | |
TRC | F591860-10g |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 10g |
$ 1590.00 | 2022-06-04 | ||
Chemenu | CM256022-1g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 1g |
$102 | 2021-06-16 | |
abcr | AB515142-5 g |
3-Fluoro-4-(hydroxymethyl)phenol, 95%; . |
96740-92-0 | 95% | 5g |
€496.10 | 2023-04-18 |
2-Fluoro-4-hydroxybenzenemethanol Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, rt
1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water
1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt
Referenz
- Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referenz
- Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) AgonistsJournal of Medicinal Chemistry, 2014, 57(21), 8984-8998,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C
Referenz
- Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof, Korea, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referenz
- Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt
Referenz
- Preparation of substituted piperidine derivatives as GPR119 agonists, Korea, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referenz
- Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide LibrariesJournal of Combinatorial Chemistry, 2000, 2(6), 736-748,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C → rt; 3 h, rt
Referenz
- Piperazine derivative as GPR119 activator and method for the preparation thereof, Korea, , ,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopyTetrahedron Letters, 1998, 39(39), 7193-7196,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt
Referenz
- Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivativesChemistry Letters, 2008, 37(4), 436-437,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; 1 h, 60 °C
1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of piperazines for treating disorders associated with the 5-HT2 receptor, World Intellectual Property Organization, , ,
2-Fluoro-4-hydroxybenzenemethanol Raw materials
- 2-Fluoro-4-hydroxybenzaldehyde
- 3-Fluorophenol
- 2-Fluoro-4-hydroxybenzoic Acid
- Methyl 2-fluoro-4-hydroxybenzoate
2-Fluoro-4-hydroxybenzenemethanol Preparation Products
2-Fluoro-4-hydroxybenzenemethanol Verwandte Literatur
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol

Reinheit:99%
Menge:5g
Preis ($):283.0